E3 リガーゼ リガンド -リンカー コンジュゲート 17

概要

説明

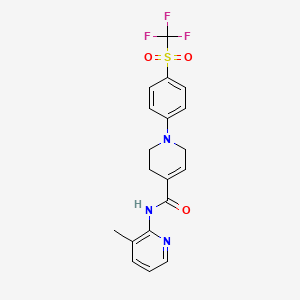

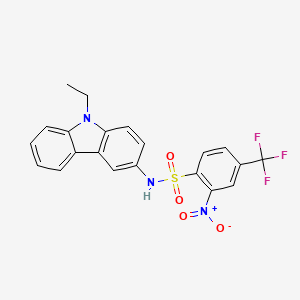

タリドミド-O-アミド-C8-NH2 (TFA): は、タリドミドベースのセレブロンプロテインリガンドとリンカーを組み込んだ合成E3リガーゼリガンドリンカーコンジュゲートです。 この化合物は、主に特定のタンパク質を標的化して分解するように設計されたPROTAC(PROteolysis TArgeting Chimeras)の合成に使用されます .

科学的研究の応用

タリドミド-O-アミド-C8-NH2 (TFA)は、科学研究において幅広い応用があり、以下が含まれます。

生化学分析

Biochemical Properties

Thalidomide-O-amido-C8-NH2 (TFA) plays a crucial role in biochemical reactions by recruiting E3 ubiquitin ligases, specifically cereblon, to target proteins for ubiquitination and subsequent proteasomal degradation. The compound interacts with several biomolecules, including cereblon, a component of the CRL4 E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome. The nature of these interactions is highly specific, as the thalidomide-based ligand binds to cereblon, while the linker connects to the target protein, forming a ternary complex that promotes protein degradation .

Cellular Effects

Thalidomide-O-amido-C8-NH2 (TFA) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to recruit cereblon and target specific proteins for degradation can lead to alterations in cell cycle regulation, apoptosis, and other critical cellular functions. For example, in cancer cells, Thalidomide-O-amido-C8-NH2 (TFA) can degrade oncogenic proteins, thereby inhibiting tumor growth and proliferation .

Molecular Mechanism

The molecular mechanism of Thalidomide-O-amido-C8-NH2 (TFA) involves the formation of a ternary complex between the compound, cereblon, and the target protein. This complex facilitates the ubiquitination of the target protein by the E3 ubiquitin ligase, leading to its degradation by the proteasome. The binding interactions between Thalidomide-O-amido-C8-NH2 (TFA) and cereblon are highly specific, with the thalidomide-based ligand binding to cereblon and the linker connecting to the target protein. This process results in the selective degradation of the target protein, thereby modulating cellular functions and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thalidomide-O-amido-C8-NH2 (TFA) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Thalidomide-O-amido-C8-NH2 (TFA) remains stable under specific storage conditions, such as at -80°C for up to six months. Its activity may decrease over time due to degradation or other factors. Long-term effects observed in in vitro and in vivo studies include sustained protein degradation and modulation of cellular processes .

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-C8-NH2 (TFA) in animal models vary with different dosages. At lower doses, the compound effectively recruits cereblon and targets specific proteins for degradation without causing significant toxicity. At higher doses, Thalidomide-O-amido-C8-NH2 (TFA) may exhibit toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Thalidomide-O-amido-C8-NH2 (TFA) is involved in several metabolic pathways, primarily through its interaction with cereblon and the ubiquitin-proteasome system. The compound’s recruitment of cereblon facilitates the ubiquitination and degradation of target proteins, thereby influencing metabolic flux and metabolite levels. Additionally, Thalidomide-O-amido-C8-NH2 (TFA) may interact with other enzymes and cofactors involved in protein degradation and cellular metabolism .

Transport and Distribution

Within cells and tissues, Thalidomide-O-amido-C8-NH2 (TFA) is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and activity, as well as its potential off-target effects .

Subcellular Localization

Thalidomide-O-amido-C8-NH2 (TFA) exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to recruit cereblon and target proteins for degradation, as well as for its overall efficacy in modulating cellular processes .

準備方法

合成経路と反応条件: タリドミド-O-アミド-C8-NH2 (TFA)の合成は、タリドミドを末端アミノ基を持つアルキルC8リンカーと結合させることから始まります。このプロセスは、通常、以下の手順が含まれます。

タリドミドの活性化: タリドミドは、適切な試薬と反応させて中間体を生成することで活性化されます。

リンカーの付着: 活性化されたタリドミドは、次に末端アミノ基を持つアルキルC8リンカーと反応させます。この手順には、多くの場合、ペプチドカップリング反応が含まれます。

工業生産方法: タリドミド-O-アミド-C8-NH2 (TFA)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、効率と収率を最適化するために設計されており、多くの場合、反応条件の正確な制御のための自動システムが用いられます .

化学反応の分析

反応の種類: タリドミド-O-アミド-C8-NH2 (TFA)は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

ペプチドカップリング試薬: タリドミドにリンカーを結合するために使用されます。

還元アミノ化試薬: アミノ基を修飾するために使用されます.

主要な生成物: これらの反応から生成される主要な生成物は、標的タンパク質分解のために設計されたさまざまなPROTAC分子です .

作用機序

タリドミド-O-アミド-C8-NH2 (TFA)の作用機序は、PROTACにおけるデグロンリンカーとしての役割に関係しています。この化合物は、E3ユビキチンリガーゼであるセレブロンプロテインに結合し、標的タンパク質のユビキチン化とそれに続く分解を促進します。このプロセスには、以下の手順が含まれます。

セレブロンプロテインへの結合: タリドミドベースのセレブロンプロテインリガンドは、セレブロンプロテインに結合します.

類似化合物の比較

類似化合物:

- ポマリドミド-C4-NH2塩酸塩

- タリドミド-O-アミド-PEG2-C2-NH2塩酸塩

- ポマリドミド-アミノ-PEG5-NH2

- タリドミド-NH-C6-NH2

- タリドミド-NH-アミド-C6-NH2塩酸塩 .

ユニークさ: タリドミド-O-アミド-C8-NH2 (TFA)は、末端アミノ基を持つ特定のアルキルC8リンカーを持つため、PROTACアプリケーションにおいて、結合安定性と特異性を向上させることができます .

類似化合物との比較

- Pomalidomide-C4-NH2 hydrochloride

- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

- Pomalidomide-amino-PEG5-NH2

- Thalidomide-NH-C6-NH2

- Thalidomide-NH-amido-C6-NH2 hydrochloride .

Uniqueness: Thalidomide-O-amido-C8-NH2 (TFA) is unique due to its specific alkylC8 linker with a terminal amine group, which provides enhanced binding stability and specificity in PROTAC applications .

特性

IUPAC Name |

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVLNIUPDHKOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)